

# WP1122: A Prodrug of 2-Deoxy-D-Glucose Targeting Cancer Metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: WP 1122

Cat. No.: B15600854

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect.<sup>[1]</sup> This metabolic shift presents a promising therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been investigated as an anti-cancer agent. However, its clinical utility has been hampered by poor drug-like properties, including a short plasma half-life and rapid metabolism.<sup>[2]</sup> WP1122, a novel prodrug of 2-DG, has been developed to overcome these limitations. As 3,6-di-O-acetyl-2-deoxy-D-glucose, WP1122 demonstrates improved pharmacokinetics, enhanced central nervous system (CNS) uptake, and greater preclinical efficacy, positioning it as a promising therapeutic candidate for highly glycolytic tumors such as glioblastoma and pancreatic cancer.<sup>[1][3][4]</sup> This technical guide provides a comprehensive overview of WP1122, including its mechanism of action, preclinical data, and detailed experimental protocols.

## Introduction: The Rationale for Targeting Glycolysis in Cancer

The reliance of many aggressive tumors on glycolysis for energy production and biosynthesis makes this pathway a critical vulnerability.<sup>[1]</sup> Cancer cells can consume up to 18-20 times more glucose than normal cells to produce the same amount of ATP through glycolysis compared to

oxidative phosphorylation.[3] This heightened glucose uptake is mediated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface.

2-Deoxy-D-glucose acts as a "glucose decoy." [3] It is taken up by cancer cells via GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose isomerase, leading to a shutdown of glycolysis, ATP depletion, and ultimately, cell death.[1] Despite this clear mechanism, the therapeutic potential of 2-DG has been limited by its rapid metabolism and short circulating half-life, making it difficult to achieve therapeutic concentrations in tumors.

## WP1122: A Prodrug Approach to Enhance 2-DG Delivery

To address the shortcomings of 2-DG, WP1122 was designed as a prodrug. By acetylating the hydroxyl groups at the 3 and 6 positions of 2-DG, its physicochemical properties are altered, leading to:

- Improved Pharmacokinetics: WP1122 exhibits a significantly longer plasma half-life of approximately 6 hours, compared to mere minutes for 2-DG. Preclinical studies have shown that oral administration of WP1122 results in a two-fold higher plasma concentration of 2-DG and a maximum concentration (C<sub>max</sub>) that is two orders of magnitude greater than that achieved with an equivalent molar dose of 2-DG itself.[4][5]
- Enhanced Blood-Brain Barrier (BBB) Penetration: The acetylation of WP1122 increases its lipophilicity, allowing it to cross the BBB via passive diffusion, a significant advantage for treating brain tumors like glioblastoma.[3][4] This leads to significantly higher concentrations of 2-DG in the brain compared to direct administration of 2-DG.[5]
- Increased Cellular Uptake: WP1122 is thought to enter cells via passive diffusion, bypassing the potential saturation of glucose transporters.[3][4]

Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active drug, 2-DG. This 2-DG is then phosphorylated and trapped within the cell, where it exerts its inhibitory effect on glycolysis.[3][4]

## Mechanism of Action of WP1122

The mechanism of action of WP1122 is a multi-step process that leverages its prodrug design to effectively deliver 2-DG to tumor cells and inhibit their metabolic engine.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of WP1122.

## Preclinical Data

### In Vitro Efficacy

WP1122 has demonstrated superior potency compared to 2-DG in various cancer cell lines, particularly those derived from glioblastoma.

Table 1: In Vitro Cytotoxicity of WP1122 vs. 2-DG in Glioblastoma Cell Lines

| Cell Line | Compound | Incubation Time (hours) | IC50 (mM) |
|-----------|----------|-------------------------|-----------|
| U-87      | 2-DG     | 48                      | 20        |
| 72        | 5        |                         |           |
| WP1122    | 48       | 3                       |           |
| 72        | 2        |                         |           |
| U-251     | 2-DG     | 48                      | 12        |
| 72        | 5        |                         |           |
| WP1122    | 48       | 1.25                    |           |
| 72        | 0.8      |                         |           |

Data sourced from a 2021 study on the synergistic effect of glycolysis and histone deacetylase inhibitors.

In a broader spectrum of cancer cells, WP1122 has shown high sensitivity under both normoxic and hypoxic conditions, with IC50 values typically ranging from 1 to 10 mM.[\[5\]](#)

### In Vivo Efficacy and Pharmacokinetics

Animal models have corroborated the in vitro findings and highlighted the improved pharmacokinetic profile of WP1122.

Table 2: Pharmacokinetic and Efficacy Profile of WP1122 in Preclinical Models

| Parameter                            | 2-DG           | WP1122               | Fold Improvement |
|--------------------------------------|----------------|----------------------|------------------|
| Plasma Half-life                     | Minutes        | ~6 hours             | > 60x            |
| Relative Plasma Cmax                 | 1x             | ~100x                | 100x             |
| Relative 2-DG Plasma Concentration   | 1x             | 2x                   | 2x               |
| Brain Uptake of 2-DG                 | Lower          | Significantly Higher | Not Quantified   |
| Pancreas Uptake                      | Lower          | High                 | Not Quantified   |
| Efficacy in Orthotopic U87 GBM Model | Less Effective | Extended Survival    | -                |

Data compiled from multiple preclinical studies. Specific Cmax and AUC values were not available in the reviewed literature.[3][4][5]

In orthotopic glioblastoma mouse models, WP1122 was well-tolerated even with prolonged exposure and significantly extended the survival of the animals.[5] Notably, in some preclinical trials, WP1122 performed as well as or better than the standard-of-care chemotherapy for glioblastoma, temozolomide.[2]

## Combination Therapies

The mechanism of WP1122 makes it a strong candidate for combination therapies. Preclinical studies have shown that combining WP1122 with temozolomide results in even better performance in brain tumor models.[2] There is also a strong rationale for combining WP1122 with radiotherapy, as glycolysis inhibition can sensitize cancer cells to radiation-induced damage.[2] Furthermore, a synergistic cytotoxic effect has been observed when combining 2-DG analogs with histone deacetylase (HDAC) inhibitors in glioblastoma cells.[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of WP1122.

## In Vitro Assays

- MTT Assay:
  - Seed cells in a 96-well plate at a density of  $3 \times 10^3$  to  $5 \times 10^3$  cells/well and allow them to adhere overnight.
  - Treat the cells with various concentrations of WP1122 or 2-DG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
  - After the incubation period, add 10-20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Aspirate the medium and add 100-150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> values using non-linear regression analysis.
- BrdU Assay:
  - Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.
  - Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10  $\mu$ M) to each well.
  - After incubation, fix the cells and denature the DNA according to the manufacturer's protocol (e.g., using an acid-based solution).
  - Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Add a substrate solution and measure the absorbance or fluorescence using a microplate reader.

- Sulforhodamine B (SRB) Assay:
  - Seed and treat cells in a 96-well plate as previously described.
  - After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
  - Wash the plates five times with water and air dry.
  - Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
  - Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
  - Solubilize the bound dye with 10 mM Tris base solution.
  - Measure the absorbance at 510-540 nm.
- Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer):
  - Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
  - The day of the assay, replace the culture medium with unbuffered DMEM and incubate in a non-CO<sub>2</sub> incubator for 1 hour.
  - Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and a glycolysis inhibitor (e.g., 2-DG) to be injected sequentially.
  - Place the cell plate in the Seahorse XF Analyzer and perform a calibration.
  - Measure the basal ECAR and then the ECAR after the sequential injection of the compounds to determine key parameters of glycolysis, such as the glycolytic rate and glycolytic reserve.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical ECAR assay.

## In Vivo Models

- Orthotopic Glioblastoma Mouse Model:
  - Culture human glioblastoma cells (e.g., U-87 MG) that have been engineered to express a reporter gene like luciferase.
  - Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
  - Create a small burr hole in the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum).
  - Slowly inject a suspension of the glioblastoma cells (e.g.,  $1\times10^5$  to  $5\times10^5$  cells in 2-5  $\mu\text{L}$  of PBS) into the brain parenchyma using a Hamilton syringe.
  - Close the incision with sutures or wound clips.
  - Monitor the mice for tumor growth using bioluminescence imaging.
  - Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, WP1122, temozolomide, combination therapy).
  - Administer treatments according to the desired schedule (e.g., oral gavage daily).
  - Monitor tumor growth and the health of the mice regularly. The primary endpoint is typically survival.
- Bioluminescence Imaging:
  - Anesthetize the tumor-bearing mice.
  - Administer an intraperitoneal injection of D-luciferin (e.g., 150 mg/kg).
  - After a short incubation period (5-10 minutes) to allow for luciferin distribution, place the mice in an in vivo imaging system (IVIS).

- Acquire bioluminescent images and quantify the signal intensity from the tumor region.  
This signal correlates with the tumor volume.

## Signaling Pathways and Logical Relationships

### Glycolysis Inhibition by 2-DG

The following diagram illustrates the key steps in glycolysis and the points of inhibition by 2-DG-6-P.



[Click to download full resolution via product page](#)

Caption: Inhibition of glycolysis by 2-DG-6-P.

## Future Directions and Clinical Development

WP1122 is currently advancing through clinical development. An Investigational New Drug (IND) application for a Phase 1 clinical trial in adult patients with glioblastoma has been cleared by the U.S. Food and Drug Administration (FDA).<sup>[6]</sup> This trial will assess the safety, pharmacokinetics, and preliminary efficacy of orally administered WP1122.

Future research will likely focus on:

- Expanding the clinical investigation of WP1122 to other highly glycolytic cancers, such as pancreatic cancer.
- Evaluating WP1122 in combination with other standard-of-care and novel therapies to identify synergistic effects.
- Identifying predictive biomarkers to select patients most likely to respond to WP1122 treatment.

## Conclusion

WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. By employing a prodrug strategy, WP1122 overcomes the key limitations of 2-DG, demonstrating a superior pharmacokinetic profile and enhanced preclinical efficacy. Its ability to effectively cross the blood-brain barrier makes it a particularly promising agent for the treatment of glioblastoma, a notoriously difficult-to-treat malignancy. The ongoing clinical development of WP1122 will be crucial in determining its ultimate role in the oncology treatment landscape. This technical guide provides a foundational understanding of WP1122 for researchers and drug development professionals seeking to explore and contribute to this exciting area of cancer metabolism research.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animallifesciences.com [animallifesciences.com]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-07. DESIGN AND EVALUATION OF WP1122, AN INHIBITOR OF GLYCOLYSIS WITH INCREASED CNS UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moleculin Receives FDA Allowance to Begin a Phase 1 Study of WP1122 for the Treatment of Glioblastoma Multiforme - Moleculin [moleculin.com]
- To cite this document: BenchChem. [WP1122: A Prodrug of 2-Deoxy-D-Glucose Targeting Cancer Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600854#wp1122-as-a-prodrug-of-2-deoxy-d-glucose>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)